N-(3,5-dimethoxyphenyl)-2-furamide
Description
N-(3,5-Dimethoxyphenyl)-2-furamide is a synthetic organic compound characterized by a furan-2-carboxamide moiety linked to a 3,5-dimethoxyphenyl group. This structure positions it as a derivative of furan-carboxamide, a class of compounds studied for their diverse pharmacological and material science applications.
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H13NO4/c1-16-10-6-9(7-11(8-10)17-2)14-13(15)12-4-3-5-18-12/h3-8H,1-2H3,(H,14,15) |
InChI Key |
QNNRVXWYVRTTDI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CO2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CO2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- Its lower synthesis yield (17%) compared to compound 6 (89%) highlights challenges in coupling reactions involving palladium catalysts .
- The dichlorophenoxy derivative () exhibits increased lipophilicity (Cl substituents) and molecular weight, which may enhance membrane permeability but reduce aqueous solubility .
- The benzoyl amino analog () incorporates a bulkier aromatic group, likely affecting steric interactions in biological targets .
Physicochemical Properties
- Solubility: Methoxy groups in the parent compound improve water solubility compared to non-polar analogs.
- Molecular Weight: The parent compound (247 g/mol) falls within the typical range for drug-like molecules, while the dichlorophenoxy (422 g/mol) and benzoyl amino (441 g/mol) analogs exceed ideal thresholds for oral bioavailability .
- Styryl and dichlorophenoxy groups introduce π-π stacking or halogen-bonding capabilities .
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